1-BENZOYL-N-CYCLOOCTYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZOYL-N-CYCLOOCTYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its complex structure, which includes a benzoyl group, a cyclooctyl group, and a sulfonamide group attached to an indole core. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-BENZOYL-N-CYCLOOCTYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves multiple steps, typically starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-BENZOYL-N-CYCLOOCTYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE undergoes several types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-BENZOYL-N-CYCLOOCTYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-BENZOYL-N-CYCLOOCTYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
1-BENZOYL-N-CYCLOOCTYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Methoxyindole-2-carboxylic acid: Known for its anti-inflammatory and antioxidant activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzoyl-N-cyclooctyl-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c26-23(18-9-5-4-6-10-18)25-16-15-19-17-21(13-14-22(19)25)29(27,28)24-20-11-7-2-1-3-8-12-20/h4-6,9-10,13-14,17,20,24H,1-3,7-8,11-12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMPWFDPRSGPLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.